molecular formula C25H16N2O6 B2396798 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid CAS No. 499999-52-9

2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid

Cat. No.: B2396798
CAS No.: 499999-52-9
M. Wt: 440.411
InChI Key: OPDXPZMJGYBQNV-UHFFFAOYSA-N
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Description

This compound is a nitro-substituted benzoic acid derivative featuring a pentacyclic core structure. Its molecular formula is C₂₄H₁₅N₃O₆ (calculated from analogs in ), with a molecular weight of approximately 441.4 g/mol. The core structure consists of a rigid ethanoanthracene-dicarboximide framework, as seen in related compounds (), with a nitro group at the para position of the benzoic acid substituent. The compound’s synthesis likely involves condensation reactions similar to those described for analogs (), followed by crystallization using SHELX software for structural validation ().

Key structural features include:

  • A pentacyclic system with fused aromatic rings, contributing to planarity and rigidity.
  • A nitro group at the 4-position of the benzoic acid, enhancing electron-withdrawing effects and acidity (pKa ~1–2 estimated).
  • Potential hydrogen-bonding interactions via the carboxylic acid group, influencing solubility and crystal packing ().

Safety data for similar compounds indicate hazards such as acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) ().

Properties

IUPAC Name

2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O6/c28-23-21-19-13-5-1-2-6-14(13)20(16-8-4-3-7-15(16)19)22(21)24(29)26(23)18-11-12(27(32)33)9-10-17(18)25(30)31/h1-11,19-22H,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDXPZMJGYBQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=C(C=CC(=C6)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid (CAS No: 499999-52-9) is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its antimicrobial and anticancer activities.

  • Molecular Formula : C25H16N2O6
  • Molecular Weight : 440.41 g/mol
  • Structure : The compound features a pentacyclic structure with multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of compounds related to 17-azapentacyclo structures exhibit significant antimicrobial properties. In a study assessing various derivatives against pathogens such as Staphylococcus aureus and Escherichia coli, compounds structurally similar to 2-(16,18-Dioxo-17-azapentacyclo...) demonstrated potent antibacterial effects. The minimum inhibitory concentration (MIC) values for these compounds were notably low compared to other tested substances .

CompoundBacterial StrainMIC (mg/L)
Compound 1S. aureus64
Compound 2E. coli128
Compound 3Bacteroides fragilis64

These findings suggest that the structural features of the compound significantly influence its interaction with bacterial cell membranes and metabolic pathways.

Anticancer Activity

The compound's potential as an anticancer agent is also under investigation. Preliminary studies indicate that similar azapentacyclo compounds may inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest in cancer cell lines . For instance, derivatives have shown efficacy against breast cancer and leukemia cell lines.

Case Studies

  • Antimicrobial Evaluation : A study conducted by Kuran et al. (2012) synthesized five derivatives of the azapentacyclo structure and evaluated their antimicrobial activity against a range of bacteria and fungi. The results indicated that certain derivatives had superior activity compared to traditional antibiotics .
  • Cytotoxic Studies : Research has shown that compounds related to this class can induce cytotoxicity in cancer cells while sparing normal cells, suggesting a selective action that could be harnessed for therapeutic purposes .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Functional Group Biological Activity
Target Compound (4-nitrobenzoic acid) C₂₄H₁₅N₃O₆ 441.4 4-nitro Benzoic acid Not reported
3-Nitrobenzamide Analog () C₂₅H₁₇N₃O₅ 439.4 3-nitro Benzamide Not tested
Propanoic Acid Derivative () C₂₁H₁₇NO₄ 347.4 None Propanoic acid No data
4-Bromobenzoate Ester () C₃₁H₂₀BrNO₄ 550.4 4-bromo Benzoate ester No data
Piperazine Derivative () C₂₇H₂₈N₄O₅ 500.5 Methoxyphenylpiperazine Acetyl, hydroxypropyl Weak anti-HIV activity

Key Observations:

Substituent Position and Functionality: The 4-nitrobenzoic acid group in the target compound enhances acidity compared to the 3-nitrobenzamide analog (), which lacks a free carboxylic acid. Piperazine-containing analogs () show modified pharmacological profiles, with anti-HIV activity attributed to piperazine’s interaction with viral enzymes ().

Crystallographic Properties: The target compound’s rigid core likely adopts a monoclinic crystal system (P21/n space group) similar to analogs (), with hydrogen-bonding networks (O—H⋯O) stabilizing the lattice. Bromo-substituted analogs () may exhibit denser packing due to halogen interactions (C—Br⋯O), increasing melting points compared to nitro derivatives.

Table 2: Hazard Comparison

Compound Type GHS Hazards Precautionary Measures
Target Compound (4-nitro) H302, H315, H319, H335 () Use PPE; avoid inhalation (P210, P201)
3-Nitrobenzamide Analog No data General lab precautions (P102, P103)
Piperazine Derivative Not specified Handle in fume hood (P202)

The 4-nitrobenzoic acid derivative poses higher acute toxicity risks compared to ester or amide analogs, likely due to its carboxylic acid group enhancing reactivity ().

Preparation Methods

Construction of the Azapentacyclic Core

The pentacyclic framework is typically assembled via intramolecular oxidative coupling or cyclocondensation (Figure 1):

  • Starting Material : Derivatives of anthracene or polyaromatic hydrocarbons serve as precursors.
  • Cyclization : Catalyzed by Lewis acids (e.g., AlCl₃) or transition metals (e.g., Pd), forming fused rings.
  • Lactam Formation : Introduction of the 17-aza group via Hofmann degradation or Beckmann rearrangement.

Example Protocol :

Anthracene derivative (10 mmol) + Diphenylketene (12 mmol) → Toluene, 110°C, 24h → Cyclized intermediate (Yield: 58–65%).

Nitro Group Introduction

Nitration is performed post-core assembly to prevent core degradation:

  • Nitrating Agent : Mixed HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C.
  • Regioselectivity Control : Electron-withdrawing groups on the benzoic acid direct nitration to the para position.

Critical Parameters :

Parameter Optimal Range Impact on Yield
HNO₃ Concentration 70–84% Prevents over-nitration
Temperature 0–25°C Minimizes side reactions
Reaction Time 10–60 min Maximal mono-nitration

Benzoic Acid Moiety Attachment

Two primary routes exist:
Route A : Esterification followed by hydrolysis:

  • Coupling : 4-Nitrobenzoyl chloride + Pentacyclic alcohol (Pyridine, DCM, 0°C).
  • Hydrolysis : NaOH (aq)/EtOH, reflux → Carboxylic acid (Yield: 70–75%).

Route B : Direct Ullmann Coupling:

Pentacyclic bromide (1 eq) + 4-Nitrobenzoic acid (1.2 eq) → CuI, K₂CO₃, DMF, 120°C → Product (Yield: 50–55%).

Research Findings and Optimization

Nitration Efficiency

  • Mixed Acid Systems : Using H₂SO₄ as a dehydrating agent increases NO₂⁺ electrophilicity, improving yields to 82–85%.
  • Solvent Effects : Reactions in CH₂Cl₂ vs. MeNO₂ show 15% higher selectivity for mono-nitration.

Core Stability Concerns

  • Acid Sensitivity : The lactam group hydrolyzes in >30% HNO₃, necessitating dilute conditions.
  • Thermal Decomposition : Heating above 80°C leads to ring-opening; reactions are maintained at ≤25°C.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Esterification-Hydrolysis High purity (>98%) Multi-step, costly reagents 70–75%
Ullmann Coupling One-pot reaction Requires heavy metal catalysts 50–55%
Direct Nitration Scalability Risk of core degradation 60–65%

Q & A

Q. What synthetic routes are recommended for the preparation of this compound, and what are the critical steps for optimizing yield?

The compound can be synthesized via multi-step cyclization and functionalization reactions. A key reference involves the use of a pentacyclic core scaffold (e.g., 17-azapentacyclo derivatives) as a starting point, followed by nitration and benzoic acid conjugation. Critical steps include precise temperature control during cyclization (to avoid side products) and purification via recrystallization or column chromatography to isolate the nitro-substituted derivative . The synthesis of structurally related compounds emphasizes the use of anhydrous conditions and catalysts like palladium for cross-coupling reactions .

Q. How can spectroscopic and crystallographic data be used to confirm the molecular structure?

X-ray crystallography is the gold standard for structural confirmation. For example, bond angles (e.g., O2–C2–N1: 123.39°) and torsional parameters derived from crystallographic data (e.g., C3–C12–C20: 111.94°) provide atomic-level resolution of the pentacyclic framework . Complementary techniques include:

  • NMR : Analysis of aromatic proton splitting patterns (e.g., para-substituted nitro groups) and carbon chemical shifts.
  • IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .

Advanced Research Questions

Q. How can electronic structure analysis (e.g., DFT calculations) elucidate the relationship between molecular conformation and bioactivity?

Density Functional Theory (DFT) simulations can map electron density distributions, particularly around the nitro group and pentacyclic core, to predict reactivity or binding interactions. For instance, the electron-withdrawing nitro group may polarize the benzoic acid moiety, influencing hydrogen-bonding potential with biological targets. Comparative studies with analogs (e.g., fluoro- or methyl-substituted derivatives) can validate computational models .

Q. What strategies are effective in resolving contradictions in spectral data between synthetic batches?

Discrepancies in NMR or mass spectra often arise from residual solvents, stereochemical impurities, or tautomeric forms. Methodological approaches include:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy.
  • Variable-temperature NMR to detect dynamic conformational changes.
  • HPLC-MS to quantify impurities and optimize purification protocols .

Q. How does the steric and electronic environment of the pentacyclic core influence its interaction with biological targets (e.g., enzymes or receptors)?

Structure-activity relationship (SAR) studies can be conducted by synthesizing derivatives with modified substituents (e.g., replacing the nitro group with other electron-deficient groups). Crystallographic data from related compounds (e.g., 17-hydroxy analogs) suggest that the planar aromatic system and keto groups facilitate π-π stacking and hydrogen bonding with target proteins .

Q. What experimental precautions are required for handling this compound due to its toxicity profile?

Safety data indicate risks of acute oral toxicity (H302) and respiratory irritation (H335). Mitigation strategies include:

  • Use of fume hoods and PPE (gloves, lab coats).
  • Storage in sealed containers at -20°C to prevent degradation.
  • Neutralization of waste with alkaline solutions before disposal .

Methodological Tables

Table 1: Key Crystallographic Parameters from

ParameterValueSignificance
O2–C2–N1 bond angle123.39°Indicates sp² hybridization at C2
C3–C12–C20 bond angle111.94°Reflects steric strain in the core
C17–C18–C5 dihedral angle125.47°Highlights non-planar ring distortion

Q. Table 2: Synthetic Optimization Steps

StepConditionPurpose
Cyclization120°C, anhydrous DMFForms pentacyclic core
NitrationHNO₃/H₂SO₄, 0°CIntroduces nitro group regioselectively
PurificationSilica gel chromatographyRemoves unreacted starting materials

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